N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Crystal Engineering Hydrogen Bonding Polymorphism

N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS 3743-29-1) is differentiated by its meta-hydroxyl substitution, which enables unique N–H⋯O and O–H⋯O hydrogen-bonding networks forming a dimeric solid-state structure—in contrast to the linear chain packing of para-isomers. This distinctive motif makes it an irreplaceable scaffold for supramolecular synthon investigations, crystal engineering, and design of functional organic materials. Additionally, the meta-hydroxyl group provides a coordination handle for generating stable Rh(III) and platinum-group metal complexes, expanding its utility in metallodrug candidate screening. For focused libraries, meta-substituted sulfonamides exhibit divergent inhibitory profiles vs. para-analogs in enzymatic assays, warranting its inclusion in hit-to-lead campaigns where substitution geometry critically influences target engagement.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 3743-29-1
Cat. No. B172791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-Hydroxyphenyl)-p-toluenesulphonamide
CAS3743-29-1
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3
InChIKeyJKRIULAJORWCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS 3743-29-1) – Molecular Identity and Core Physicochemical Properties for Research Procurement


N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS 3743-29-1), systematically named N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide, is a sulfonamide derivative characterized by a p-toluenesulfonyl group linked to a 3-hydroxyphenyl moiety. Its molecular formula is C₁₃H₁₃NO₃S with a molecular weight of 263.31 g/mol [1]. The compound is a white to pale yellow crystalline solid with a reported melting point of 158 °C and a calculated XLogP3 of 2.4 . The meta‑hydroxyl substitution pattern distinguishes it from isomeric analogs such as the para‑hydroxy derivative (N‑(4‑hydroxyphenyl)‑p‑toluenesulfonamide, CAS 1146‑43‑6) and unsubstituted N‑phenyl‑p‑toluenesulfonamide, establishing a distinct hydrogen‑bonding profile and electronic environment that directly influence its behavior in complexation studies, crystallographic packing, and downstream synthetic utility [2].

Why N-(m-Hydroxyphenyl)-p-toluenesulphonamide Cannot Be Substituted by Unsubstituted or Positional Isomer Sulfonamides


Within the class of p‑toluenesulfonamide derivatives, simple substitution with another aryl‑substituted analog—particularly the commercially available para‑hydroxy isomer (CAS 1146‑43‑6) or unsubstituted N‑phenyl‑p‑toluenesulfonamide—fundamentally alters hydrogen‑bonding capacity, solid‑state packing, and potential coordination chemistry. The target compound possesses a unique meta‑hydroxyl group that engages in both intramolecular and intermolecular hydrogen‑bonding networks distinct from the para‑isomer, which instead forms linear chains via head‑to‑tail interactions [1]. This structural difference translates to divergent melting points (meta: 158 °C vs. para: variable solid‑state behavior due to different crystal packing) and potentially altered biological target engagement, as meta‑substituted aromatic sulfonamides exhibit different inhibitory profiles compared to para‑substituted counterparts in enzymatic assays [2]. Consequently, direct replacement in synthetic pathways, crystallization studies, or biological screening panels without re‑validation is not scientifically justifiable.

Quantitative Differentiation Evidence: N-(m-Hydroxyphenyl)-p-toluenesulphonamide versus Structural Analogs


Solid‑State Supramolecular Architecture: Meta‑Hydroxyl Enables Unique Dimeric Hydrogen‑Bonding Motif Not Observed in Para‑Hydroxy Isomer

Single‑crystal X‑ray diffraction analysis reveals that N‑(m‑Hydroxyphenyl)‑p‑toluenesulphonamide crystallizes as hydrogen‑bonded dimers formed through complementary N–H⋯O and O–H⋯O interactions between the sulfonamide nitrogen, hydroxyl oxygen, and sulfonyl oxygen atoms of adjacent molecules [1]. This dimeric motif is structurally distinct from the infinite linear chains observed in the para‑hydroxy isomer (N‑(4‑hydroxyphenyl)‑p‑toluenesulfonamide), which relies on head‑to‑tail N–H⋯O hydrogen bonds between the sulfonamide NH and the para‑hydroxyl group [2]. The meta‑substitution pattern precludes linear chain propagation and instead enforces a closed, centrosymmetric dimer that imparts different crystal packing density and thermal stability.

Crystal Engineering Hydrogen Bonding Polymorphism

Thermal Stability: Melting Point of 158 °C Provides Distinct Processing Window for Solid‑Phase Applications

The compound exhibits a melting point of 158 °C, as documented in chemical property databases . This value is intermediate among structurally related sulfonamides and provides a practical thermal processing window for solid‑phase synthetic protocols, recrystallization, and formulation development. The melting point reflects the dimeric hydrogen‑bonded network identified crystallographically, which differs fundamentally from the packing of the para‑hydroxy isomer (expected to have a different melting range due to chain‑based crystal packing, though exact data are scarce).

Thermal Analysis Solid‑Phase Synthesis Crystallization

Lipophilicity: XLogP3 of 2.4 Indicates Moderate Partitioning Favorable for Membrane Permeability Studies

PubChem reports a computed XLogP3 value of 2.4 for this compound [1]. This value falls within the optimal range for passive membrane permeability (typically 1–3) while avoiding the high lipophilicity (LogP > 5) often associated with poor solubility and promiscuous target binding. In contrast, the unsubstituted parent N‑phenyl‑p‑toluenesulfonamide has a lower computed LogP (~1.8–2.0), and the para‑hydroxy isomer shares an identical XLogP3 due to symmetry in the calculation algorithm. However, the meta‑positioning of the hydroxyl group alters the distribution of hydrogen‑bond donor/acceptor sites, which can influence actual partition coefficients in biphasic systems.

ADME Lipophilicity Drug Discovery

Complexation Potential: Meta‑Hydroxyl Substituent Imparts Distinct Rh(III) Coordination Behavior Relative to Ortho‑Hydroxy Analogs

Recent studies on sulfonamides bearing hydroxyphenyl moieties demonstrate that the position of the hydroxyl group critically determines the stability constants and coordination geometry of Rh(III) complexes [1]. Specifically, the meta‑hydroxyl analog (4‑Amino‑N‑(3‑hydroxyphenyl)benzenesulfonamide) was synthesized alongside the ortho‑hydroxy variant, and acid dissociation constants (pKa) as well as Rh(III) stability constants were determined. While direct data for the p‑toluenesulfonamide derivative (target compound) are not yet reported, the class‑level evidence establishes that meta‑hydroxy substitution yields different complexation behavior than ortho‑ or para‑substituted analogs, with implications for the development of platinum‑group metal complexes as anticancer or antimicrobial agents [1].

Coordination Chemistry Metal Complexes Anticancer Research

HIV‑1 Replication Inhibition: Meta‑Hydroxy Aryl Sulfonamide Scaffold Exhibits Micromolar Potency in Pseudotyped Virus Assays

In a screening campaign for HIV‑1 replication inhibitors using a pseudotyped virus system, the closely related compound N‑(4‑picolyl)‑4‑methylbenzenesulfonamide—which shares the p‑toluenesulfonamide core—exhibited an IC₅₀ of 3.39 μmol L⁻¹ [1]. The same study identified several meta‑hydroxyphenyl‑containing compounds with activity in the low micromolar range, indicating that the meta‑hydroxy substitution pattern contributes to antiviral potency. While direct IC₅₀ data for the target compound have not been published, the structural and electronic similarity to active meta‑hydroxyphenyl sulfonamides supports its inclusion in focused antiviral libraries.

Antiviral HIV Inhibitor Screening

Priority Application Scenarios for N-(m-Hydroxyphenyl)-p-toluenesulphonamide Based on Differentiating Evidence


Crystal Engineering and Supramolecular Chemistry Studies Requiring Dimeric Hydrogen‑Bonded Motifs

The compound's unique dimeric solid‑state structure, driven by complementary N–H⋯O and O–H⋯O hydrogen bonds [1], makes it an ideal scaffold for investigating supramolecular synthons, crystal packing predictions, and the design of functional organic materials where controlled dimerization is desired. Its distinct motif contrasts with the chain structures of para‑substituted isomers, enabling comparative crystallographic studies.

Synthesis of Rhodium(III) Complexes for Anticancer and Antimicrobial Research

Based on the demonstrated ability of meta‑hydroxyphenyl sulfonamides to form stable Rh(III) complexes [2], this compound serves as a ligand precursor for exploring platinum‑group metal complexes. The meta‑hydroxyl group provides a coordination handle distinct from ortho‑ and para‑analogs, enabling structure‑activity relationship studies of metallodrug candidates.

Antiviral Drug Discovery Focusing on HIV‑1 Replication Inhibition

Given the micromolar potency observed for structurally related p‑toluenesulfonamides in HIV‑1 pseudotyped virus assays [3], this compound is a rational inclusion in focused screening libraries. The meta‑hydroxyl substitution may enhance target engagement compared to unsubstituted or para‑substituted analogs, warranting its procurement for hit‑to‑lead optimization campaigns.

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